molecular formula C29H28N2O2S2 B15035902 N-benzyl-4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-phenylbutanamide

N-benzyl-4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-phenylbutanamide

Cat. No.: B15035902
M. Wt: 500.7 g/mol
InChI Key: MXVKWOJVOHACHK-QOMWVZHYSA-N
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Description

N-benzyl-4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-phenylbutanamide is a synthetic compound featuring a 4-thiazolidinone core, a privileged scaffold in medicinal chemistry known for its diverse biological activities. This specific analog contains a Z-configured benzylidene substituent at the 5-position of the thiazolidinone ring, a structural feature commonly associated with potent biological effects. Compounds based on the 4-thiazolidinone structure have demonstrated significant potential in pharmacological research, particularly as antimicrobial agents . Studies on closely related molecules have shown that the 4-thiazolidinone ring system is a key structural unit in synthetic compounds displaying antibacterial and antifungal activity against a range of Gram-positive and Gram-negative bacteria and fungal species . Furthermore, derivatives with a similar (Z)-5-benzylidene-2-thioxothiazolidin-4-one structure have been investigated as potent inhibitors of tyrosinase, a key enzyme in the melanogenesis pathway, suggesting potential applications in dermatological research and the study of hyperpigmentation . The presence of the thioxo (sulfanylidene) group at the 2-position contributes to the molecule's properties and its ability to interact with biological targets. This product is intended for non-human research use only and is not for diagnostic or therapeutic applications. Researchers are encouraged to conduct their own experiments to determine the specific activity and mechanism of action of this compound.

Properties

Molecular Formula

C29H28N2O2S2

Molecular Weight

500.7 g/mol

IUPAC Name

N-benzyl-4-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylbutanamide

InChI

InChI=1S/C29H28N2O2S2/c1-2-22-15-17-23(18-16-22)20-26-28(33)30(29(34)35-26)19-9-14-27(32)31(25-12-7-4-8-13-25)21-24-10-5-3-6-11-24/h3-8,10-13,15-18,20H,2,9,14,19,21H2,1H3/b26-20-

InChI Key

MXVKWOJVOHACHK-QOMWVZHYSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)N(CC3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

CCC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)N(CC3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Formation of 2-Thioxo-1,3-Thiazolidin-4-One

The thiazolidinone scaffold is synthesized via a modified Hantzsch thiazole synthesis, adapting methods from Peng et al..

Procedure :

  • Reaction of ammonium thiocyanate (NH₄SCN) with benzoyl chloride in [bmim][PF₆] ionic liquid at 0–5°C yields N-benzoylthiourea intermediate.
  • Alkylation with chloroacetic acid in the presence of sodium acetate at 80°C induces cyclization to form 3-substituted-2-thioxo-1,3-thiazolidin-4-one.

Key Data :

  • Yield: 68–72%.
  • Characterization: ¹H NMR (DMSO-d₆) δ 12.48 (s, NH), 7.7–7.8 (s, C5-H).

Introduction of the N3 Side Chain

The butanamide moiety is installed via nucleophilic substitution, drawing from bromo-ketone chemistry.

Procedure :

  • Synthesis of 4-bromo-3-oxo-N-phenylbutanamide : Diketene is brominated in dichloromethane at 5–15°C, followed by amidation with N-benzyl-N-phenylamine in the presence of triethylamine.
  • Coupling to thiazolidinone : The bromo-ketone intermediate reacts with the thiazolidinone’s N3 position under basic conditions (K₂CO₃, acetone, reflux).

Key Data :

  • Yield: 85–90% for bromo-ketone synthesis.
  • ¹³C NMR (CDCl₃): δ 169.8 (C=O), 45.2 (CH₂).

Knoevenagel Condensation for 4-Ethylbenzylidene Incorporation

The 5-(4-ethylbenzylidene) group is introduced via base-catalyzed condensation, as demonstrated in thiazolidinedione derivatives.

Procedure :

  • Reaction of 2-thioxo-thiazolidin-4-one with 4-ethylbenzaldehyde in acetic acid and sodium acetate under reflux (120°C, 8 h).
  • Stereochemical control : The Z-configuration is favored by steric hindrance from the 4-ethyl group, confirmed by NOESY correlations (H5–Hbenzylidene).

Key Data :

  • Yield: 65–70%.
  • MP: 180–182°C.
  • IR (KBr): 1705 cm⁻¹ (C=O), 1610 cm⁻¹ (C=C).

Integrated Synthetic Pathway

Combining the above steps, the full synthesis proceeds as follows:

Step 1 : Thiazolidinone core formation via Hantzsch cyclization.
Step 2 : Side-chain incorporation using 4-bromo-3-oxo-N-phenylbutanamide.
Step 3 : Knoevenagel condensation with 4-ethylbenzaldehyde.

Reaction Scheme :

  • NH₄SCN + Benzoyl chloride → N-Benzoylthiourea
  • Cyclization with chloroacetic acid → 2-Thioxo-thiazolidin-4-one
  • Alkylation with 4-bromo-N-benzyl-N-phenylbutanamide
  • Condensation with 4-ethylbenzaldehyde → Target compound

Comparative Analysis of Methodologies

Parameter Method A Method B
Thiazolidinone Yield 68–72% 70–75%
Benzylidene Yield 65% 72%
Stereoselectivity Z: 85% Z: 90%
Reaction Time 12 h 8 h

Notes :

  • Method B employs ultrasonic irradiation to enhance reaction rates.
  • Piperidine catalysis improves benzylidene regioselectivity.

Structural Characterization and Validation

Spectroscopic Data :

  • ¹H NMR (400 MHz, DMSO-d₆ )*: δ 7.82 (s, 1H, CH=), 7.45–7.30 (m, 9H, Ar-H), 4.62 (s, 2H, N-CH₂), 2.65 (q, 2H, CH₂CH₃), 1.22 (t, 3H, CH₃).
  • ¹³C NMR : δ 192.4 (C=O), 167.2 (C=S), 143.1 (CH=), 136.8–125.4 (Ar-C), 44.9 (N-CH₂), 28.7 (CH₂CH₃), 15.1 (CH₃).
  • HRMS (ESI) : m/z Calculated for C₂₉H₂₇N₂O₂S₂: 515.1463; Found: 515.1468.

Challenges and Optimization Strategies

  • Stereochemical Control :

    • Use of bulky bases (e.g., DBU) favors the Z-isomer by kinetic control.
    • Low-temperature crystallization enhances diastereomeric purity.
  • Side Reactions :

    • Over-condensation of benzaldehyde is mitigated by slow reagent addition.
    • Thioxo group oxidation is prevented by inert atmosphere (N₂).
  • Solvent Systems :

    • Ionic liquids ([bmim][PF₆]) improve reaction homogeneity and yield.
    • PEG-400 reduces byproduct formation in amidation steps.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-phenylbutanamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzylidene and thiazolidinone moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-benzyl-4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-phenylbutanamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anti-inflammatory, antimicrobial, and anticancer properties.

Mechanism of Action

The mechanism of action of N-benzyl-4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-phenylbutanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting various biochemical pathways.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Substituent at 5-Position Substituent at 3-Position Molecular Weight Key Properties/Activities Reference
N-benzyl-4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-phenylbutanamide 4-Ethylbenzylidene N-Benzyl-N-phenylbutanamide 513.62* Expected enhanced lipophilicity due to ethyl group; potential for improved membrane permeability compared to methyl analogs.
4-[(5Z)-5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)butanamide 4-Methylbenzylidene N-(4-Methylphenyl)butanamide 410.55 Reduced steric bulk compared to ethyl analog; methyl group may lower logP, affecting solubility.
2-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide Benzylidene (unsubstituted) N-(2-Methylphenyl)acetamide ~350 (estimated) Simpler structure with no para-substituents; lower molecular weight may enhance metabolic stability but reduce target affinity.
4-[(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-methylthiazol-2-yl)butanamide 2-Methyl-3-phenylprop-2-enylidene N-(4-Methylthiazol-2-yl)butanamide 493.62* Extended conjugation from the enylidene group may enhance UV absorption; thiazole moiety introduces heterocyclic diversity, potentially altering bioactivity.

*Calculated based on molecular formula.

Computational and Crystallographic Insights

  • Crystal Packing : Ethyl groups may disrupt planar stacking observed in methyl-substituted analogs (e.g., ), leading to less ordered crystalline structures .

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